methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
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Overview
Description
METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioamides, and methyl esters. The reaction conditions may involve:
Condensation reactions: Combining the aniline derivative with a thioamide under acidic or basic conditions.
Cyclization: Formation of the thiazine ring through intramolecular cyclization.
Oxidation or reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazine derivatives: Compounds with similar thiazine rings but different substituents.
Phenyl derivatives: Compounds with similar aromatic rings but different functional groups.
Uniqueness
METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting biological activity. Its unique structure may confer specific interactions with molecular targets, leading to distinct pharmacological properties.
Properties
Molecular Formula |
C20H16ClFN2O4S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
methyl 2-(3-chloro-4-fluorophenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C20H16ClFN2O4S/c1-27-14-6-3-12(4-7-14)11-24-18(25)10-17(19(26)28-2)29-20(24)23-13-5-8-16(22)15(21)9-13/h3-10H,11H2,1-2H3 |
InChI Key |
ZKUCDTSZPYHXDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=C(SC2=NC3=CC(=C(C=C3)F)Cl)C(=O)OC |
Origin of Product |
United States |
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